2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a benzamide group, and substituents such as chlorine and fluorobenzyl groups.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects.
Mode of Action
Thiazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity. For instance, the compound is recommended to be stored at a temperature of 28°C , suggesting that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-fluorobenzyl)thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Employed in studies to understand the biological pathways and molecular targets involved in various diseases.
Chemical Biology: Used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Uniqueness
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of both chlorine and fluorobenzyl groups can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNCSPUUNXZDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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